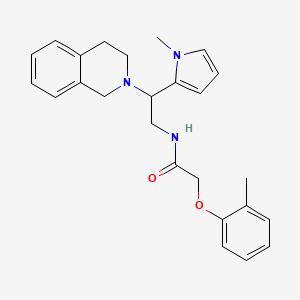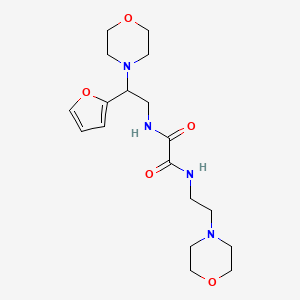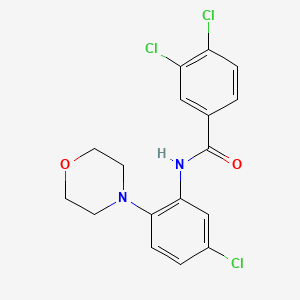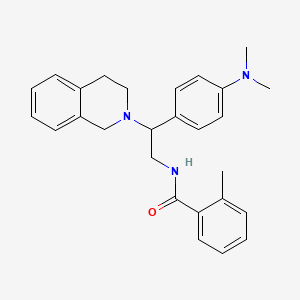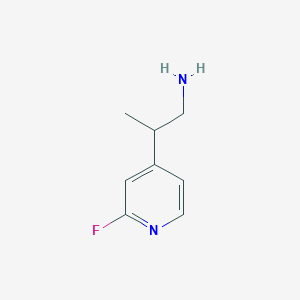
2-(2-Fluoropyridin-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoropyridin-4-yl)propan-1-amine, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPA is a pyridine derivative that contains a fluorine atom and an amine group, making it a versatile compound that can be used in a variety of chemical reactions. In
作用机制
2-(2-Fluoropyridin-4-yl)propan-1-amine acts as a reversible inhibitor of MAO-A, binding to the active site of the enzyme and preventing the breakdown of neurotransmitters. 2-(2-Fluoropyridin-4-yl)propan-1-amine is highly selective for MAO-A over MAO-B, which is another isoform of the enzyme that is involved in the breakdown of other neurotransmitters such as phenylethylamine and dopamine. 2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to have a high affinity for the active site of MAO-A, with an inhibition constant (Ki) of 0.13 nM.
Biochemical and Physiological Effects
2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. 2-(2-Fluoropyridin-4-yl)propan-1-amine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use as a therapeutic agent for the treatment of psychiatric disorders.
实验室实验的优点和局限性
One of the advantages of 2-(2-Fluoropyridin-4-yl)propan-1-amine is its high selectivity for MAO-A over MAO-B, which makes it a useful tool for studying the role of MAO-A in the brain. 2-(2-Fluoropyridin-4-yl)propan-1-amine is also relatively stable and easy to synthesize, making it a convenient compound for laboratory experiments. However, one limitation of 2-(2-Fluoropyridin-4-yl)propan-1-amine is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses.
未来方向
There are several future directions for the study of 2-(2-Fluoropyridin-4-yl)propan-1-amine, including its potential use as a therapeutic agent for the treatment of psychiatric disorders. Further research is needed to determine the optimal dosage and administration of 2-(2-Fluoropyridin-4-yl)propan-1-amine for therapeutic use, as well as its potential side effects and toxicity. 2-(2-Fluoropyridin-4-yl)propan-1-amine may also have applications in the study of other enzymes and neurotransmitters involved in psychiatric disorders, as well as in the development of new drugs for the treatment of these conditions.
合成方法
2-(2-Fluoropyridin-4-yl)propan-1-amine can be synthesized using a variety of methods, including the reductive amination of 2-fluoropyridine with propanal and a reducing agent such as sodium borohydride. Another method involves the reaction of 2-fluoropyridine with 1-bromo-2-propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced to 2-(2-Fluoropyridin-4-yl)propan-1-amine using a reducing agent such as lithium aluminum hydride.
科学研究应用
2-(2-Fluoropyridin-4-yl)propan-1-amine has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. 2-(2-Fluoropyridin-4-yl)propan-1-amine has been shown to be a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that catalyzes the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, which can have therapeutic effects for the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(5-10)7-2-3-11-8(9)4-7/h2-4,6H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSBKRMFNYBAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)
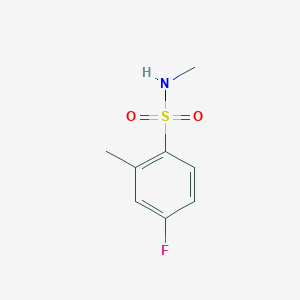
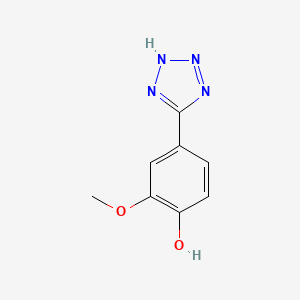
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2851104.png)
![2-Chloro-N-[(4,4-difluorooxolan-2-yl)methyl]acetamide](/img/structure/B2851105.png)
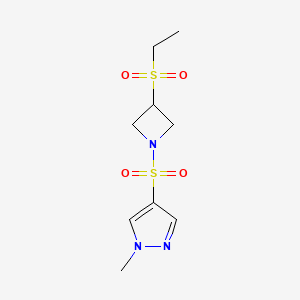
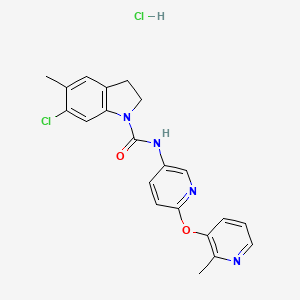
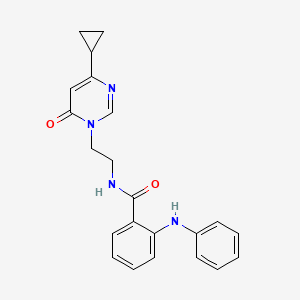

![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)
